molecular formula C20H19N5O2S B298831 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Katalognummer B298831
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: HGXKYDCRBDVJEW-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile blocks the activation of downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells, which can further contribute to the anti-tumor activity of the compound.
Biochemical and Physiological Effects
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and immunomodulatory effects, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of chronic inflammatory diseases such as rheumatoid arthritis and lupus. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a beneficial effect on bone metabolism, promoting the differentiation of osteoblasts (bone-forming cells) and inhibiting the formation of osteoclasts (bone-resorbing cells).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for lab experiments is its selectivity for BTK, which allows for the specific targeting of B cells and their downstream signaling pathways. Moreover, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and application of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. One of the main areas of focus is the clinical evaluation of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile in various types of cancer, including lymphoma, leukemia, and multiple myeloma. In addition, there is ongoing research on the combination of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile with other chemotherapy drugs, as well as with immunotherapy agents such as checkpoint inhibitors. Moreover, there is interest in exploring the potential of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and lupus, as well as for the promotion of bone health in conditions such as osteoporosis. Finally, there is ongoing research on the development of new BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which could further enhance the therapeutic potential of this class of compounds.
Conclusion
2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile is a promising small molecule inhibitor that has shown potent anti-tumor activity and immunomodulatory effects in preclinical studies. The compound is currently being evaluated in clinical trials for the treatment of various types of cancer, and there is ongoing research on its potential for the treatment of chronic inflammatory diseases and promotion of bone health. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile, as well as to develop new BTK inhibitors with improved properties.

Synthesemethoden

The synthesis of 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile involves several steps, starting with the reaction of 2-chloro-5-nitrobenzonitrile with 4-(2-methoxyphenoxy)methylphenol to obtain 2-(4-(2-methoxyphenoxy)methylphenylamino)-5-nitrobenzonitrile. This intermediate is then reacted with 3-ethyl-4-amino-5-mercapto-1,2,4-triazole to obtain the final product, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile. The overall yield of the synthesis is around 25%.

Wissenschaftliche Forschungsanwendungen

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has shown potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. In addition, 2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Eigenschaften

Produktname

2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile

Molekularformel

C20H19N5O2S

Molekulargewicht

393.5 g/mol

IUPAC-Name

2-[[4-[(E)-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C20H19N5O2S/c1-3-19-23-24-20(28)25(19)22-12-14-8-9-17(18(10-14)26-2)27-13-16-7-5-4-6-15(16)11-21/h4-10,12H,3,13H2,1-2H3,(H,24,28)/b22-12+

InChI-Schlüssel

HGXKYDCRBDVJEW-WSDLNYQXSA-N

Isomerische SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

Kanonische SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.